MB-COMT Inhibitory Potency: 5-Tosyl vs. 6-Tosyl Regioisomer
In a direct head-to-head comparison within the same study, 5-tosylquinolin-8-ol (compound 7) achieves an MB-COMT pIC₅₀ of 7.7 (corresponding to an IC₅₀ of approximately 20 nM) in a recombinant human MB-COMT enzymatic assay (MTase-Glo Methyltransferase assay), whereas the 6-tosyl regioisomer (compound 6) produces only a modest potency increase relative to the unsubstituted 8-hydroxyquinoline parent [1]. The unsubstituted parent 8-hydroxyquinoline (compound 4) and the 5-sulfonic acid analog (compound 5) serve as baselines, and the 6-substituted compound was explicitly described as having 'a modest potency increase,' while the 5-position analog 'appeared more promising' [1]. This demonstrates that tosyl substitution at position 5 is strongly preferred over position 6 for MB-COMT affinity.
| Evidence Dimension | MB-COMT inhibition (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 7.7 (IC₅₀ ≈ 20 nM), compound 7 |
| Comparator Or Baseline | Compound 6 (6-tosylquinolin-8-ol): 'modest potency increase' over parent; Compound 4 (8-hydroxyquinoline): baseline; Compound 5 (5-sulfonic acid): similar to chloro/nitro |
| Quantified Difference | 5-tosyl is the most potent 7-unsubstituted sulfone in the series; 6-tosyl is markedly weaker (exact pIC₅₀ not tabulated but described as only modestly improved) |
| Conditions | Recombinant human MB-COMT, MTase-Glo Methyltransferase assay, average of three determinations |
Why This Matters
This establishes 5-tosylquinolin-8-ol as the optimal 7-unsubstituted sulfone hit for MB-COMT inhibition; procurement of the 6-tosyl isomer would yield significantly lower target engagement in enzymatic screens.
- [1] Buchler, I. P.; et al. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. J. Med. Chem. 2018, 61 (21), 9647–9665. DOI: 10.1021/acs.jmedchem.8b01126 View Source
